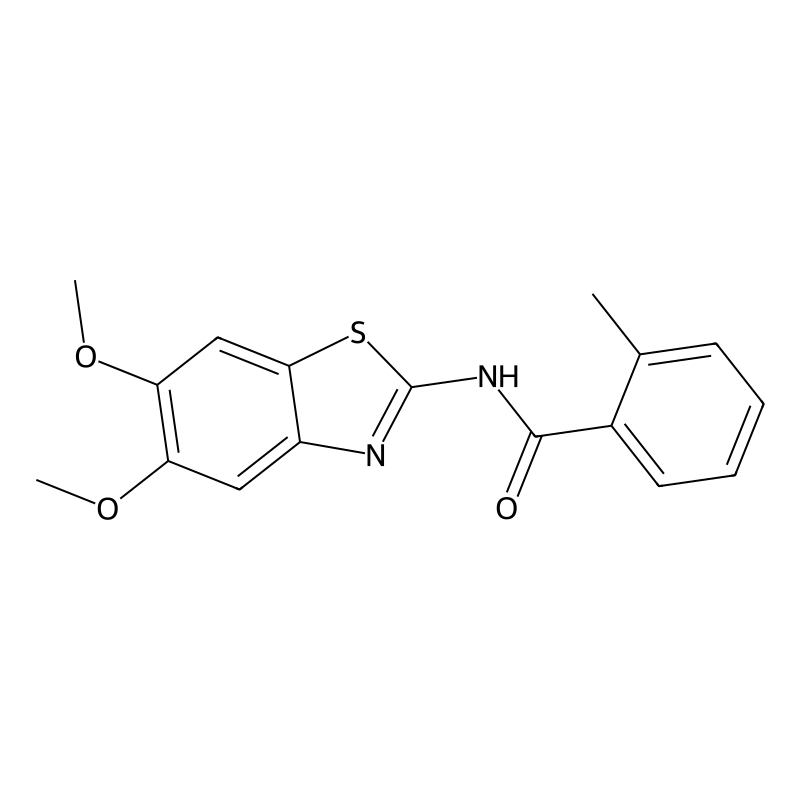N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
DMBMF is a synthetic molecule belonging to the benzothiazole family. This class of compounds has attracted significant interest in medicinal chemistry due to their diverse range of potential biological activities []. Research suggests DMBMF may hold promise in specific areas of scientific inquiry, as detailed below.
Antitumor Activity
Studies have explored the potential antitumor properties of DMBMF. Yu et al. (2006) reported the synthesis of DMBMF and evaluated its in vitro cytotoxicity against various human cancer cell lines []. The results indicated that DMBMF exhibited moderate to good cytotoxicity, suggesting its potential as a lead compound for further development of anticancer agents []. However, further research is needed to confirm these findings and elucidate the underlying mechanisms of action.
Antimicrobial Activity
The antimicrobial potential of DMBMF is another area of investigation. While there is limited published research specifically on DMBMF, benzothiazole derivatives have been documented to possess antimicrobial properties []. This suggests that DMBMF might also exhibit some level of antimicrobial activity. More research is required to determine its effectiveness against specific pathogens and its mechanism of action.
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide is a chemical compound characterized by its unique structure, which includes a benzothiazole moiety substituted with two methoxy groups and an amide linkage. This compound belongs to the class of benzamides, which are known for their diverse biological activities. The presence of the benzothiazole ring enhances its potential for various applications in medicinal chemistry, particularly due to its ability to interact with biological targets.
- Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
- Reduction: If a nitro group is present, it can be reduced to an amine.
- Substitution: The methoxy groups can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions- Oxidation: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are typical oxidizing agents.
- Reduction: Lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
- Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products Formed- Oxidation: Quinones and other oxidized derivatives.
- Reduction: Amines and other reduced derivatives.
- Substitution: Various substituted benzamides depending on the nucleophile used.
- Oxidation: Quinones and other oxidized derivatives.
- Reduction: Amines and other reduced derivatives.
- Substitution: Various substituted benzamides depending on the nucleophile used.
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide exhibits significant biological activity, particularly in the realms of:
- Anticancer: Compounds with similar structures have shown potential as anticancer agents by interacting with cell signaling pathways.
- Antimicrobial: The benzothiazole scaffold is associated with antimicrobial properties, making it a candidate for further research in infectious diseases.
- Anti-inflammatory: Many benzamide derivatives exhibit anti-inflammatory effects, potentially useful in treating inflammatory disorders.
Research indicates that similar compounds can bind with high affinity to multiple receptors, leading to various biological activities such as antiviral and antioxidant effects.
The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide typically involves the following steps:
- Starting Materials: 5,6-dimethoxybenzothiazole and 2-methylbenzoyl chloride or 2-methylbenzoic acid.
- Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or dimethylformamide (DMF), often using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) along with a base like triethylamine.
- Purification: The product is purified through recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, continuous flow reactors may be utilized to enhance efficiency and yield. Optimization of reaction conditions such as temperature and pressure is crucial for maintaining product quality.
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide has potential applications in:
- Pharmaceuticals: As a lead compound for developing new drugs targeting cancer and infectious diseases.
- Agriculture: Possible use as an antimicrobial agent in crop protection formulations.
- Material Science: Investigation into its properties for use in novel materials or coatings.
Studies on the interaction of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide with biological targets reveal its ability to modulate various biochemical pathways. For instance, compounds with similar structures have been shown to affect mitogen-activated protein kinase pathways, which are critical in cell proliferation and survival .
Several compounds share structural similarities with N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Hydroxy-N-(5-methylpyridin-2-yl)benzamide | Structure | Contains a hydroxyl group that may alter solubility and reactivity. |
| 3,4-Dimethoxy-N-(3-methylbenzothiazol-2-ylidene)benzamide | Structure | Features different substitution patterns on the benzothiazole ring. |
| 4-Methyl-N-(5-methylpyridin-2-yl)benzamide | Structure | Lacks methoxy substitutions but retains similar biological activity potential. |
Uniqueness
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide is unique due to its specific substitution pattern involving two methoxy groups on the benzothiazole ring. This structural arrangement enhances its solubility and reactivity compared to other similar compounds. It may also confer distinct pharmacological properties that warrant further investigation for therapeutic applications .








